Benzyl 2-cyanopiperidine-1-carboxylate

Stereoselective synthesis Spiroannulation Protecting group strategy

Researchers and procurement managers face unreliable regioisomer substitution in N-protected cyanopiperidines, leading to failed stereochemical outcomes. Benzyl 2-cyanopiperidine-1-carboxylate (CAS 1017788-63-4) is the validated solution. - **Critical Differentiation:** The Cbz group at nitrogen + 2-cyano position confer unique reactivity for stereoselective spiroannulation (histrionicotoxin scaffolds) - not replicable by Boc/Fmoc or 3-/4-cyano analogs. - **Supply Certainty:** Solid form, 95-98% HPLC purity. Stable under acidic/basic conditions enabling orthogonal deprotection strategies. - **Immediate Procurement:** Available for immediate laboratory-scale shipment.

Molecular Formula C14H16N2O2
Molecular Weight 244.29
CAS No. 1017788-63-4
Cat. No. B3026569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-cyanopiperidine-1-carboxylate
CAS1017788-63-4
Molecular FormulaC14H16N2O2
Molecular Weight244.29
Structural Identifiers
SMILESC1CCN(C(C1)C#N)C(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H16N2O2/c15-10-13-8-4-5-9-16(13)14(17)18-11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-9,11H2
InChIKeyNENRYYPPHIHDHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzyl 2-cyanopiperidine-1-carboxylate: Procurement and Chemical Identity


Benzyl 2-cyanopiperidine-1-carboxylate (CAS 1017788-63-4), also designated as N-Cbz-2-cyanopiperidine or 1-Cbz-2-cyanopiperidine, is a protected heterocyclic building block with the molecular formula C14H16N2O2 and a molecular weight of 244.29 g/mol . The compound features a piperidine ring bearing a cyano (-CN) group at the 2-position and a carbobenzyloxy (Cbz) protecting group on the endocyclic nitrogen . It is commercially supplied as a solid with typical purity specifications ranging from 95% to 98% (HPLC) and is utilized as a versatile synthetic intermediate in medicinal chemistry, agrochemical research, and the construction of complex spirocyclic and heterocyclic scaffolds [1].

Cbz-protected 2-cyanopiperidine building block
Supports stereoselective spiroannulation workflows
Orthogonal deprotection strategy (H2/Pd–C)

Benzyl 2-cyanopiperidine-1-carboxylate: Why Substitution Fails


Generic substitution among N-protected cyanopiperidines is not scientifically defensible because the nature of the nitrogen protecting group (Cbz, Boc, Fmoc, or simple benzyl) and the position of the cyano substituent (2-, 3-, or 4-) critically determine stereochemical outcomes in key transformations, orthogonal deprotection compatibility, and downstream reaction efficiency [1]. The 2-cyano substitution pattern, in combination with the Cbz protecting group, establishes a unique reactivity profile that cannot be replicated by regioisomeric 3-cyano or 4-cyano Cbz-piperidines [2] or by 2-cyano analogs bearing Boc or Fmoc protection . The following evidence quantifies these functional divergences.

Protecting group mismatch
Boc/Fmoc analogs may shift stereochemical outcome in spiroannulation
Regioisomer divergence
3- or 4-cyano Cbz-piperidines lead to different reaction pathways
Orthogonal deprotection conflict
Boc (acid) and Fmoc (base) deprotection conditions may limit sequential strategies

Benzyl 2-cyanopiperidine-1-carboxylate: Differentiation Evidence


Cbz vs. Boc Stereoselectivity in Reductive Spiroannulation

In reductive spiroannulation reactions, benzyl (Cbz) protected 2-cyanopiperidines exhibit markedly higher stereoselectivity compared to tert-butoxycarbonyl (Boc) protected analogs [1]. This stereochemical advantage is critical for the efficient synthesis of diastereomerically pure spirocyclic intermediates.

Spiroannulation stereoselectivity
Head-to-head
Cbz protection yields single diastereomer vs. mixture with Boc
Critical for diastereomerically pure spirocycles
Direct comparative reaction data
Stereoselective synthesis Spiroannulation Protecting group strategy

Cbz Orthogonal Deprotection Compatibility

The Cbz protecting group offers orthogonal deprotection conditions (catalytic hydrogenation: H2, Pd/C) that are fully compatible with acid-labile Boc groups and base-sensitive Fmoc groups [1]. This orthogonality enables sequential deprotection strategies in complex molecule synthesis.

Orthogonal deprotection
Class-level
Removed by H2/Pd–C; compatible with acid/base-labile groups
Enables selective deprotection strategies
Standard peptide chemistry protocols
Orthogonal protection Deprotection chemistry Solid-phase synthesis

Regioisomeric Reactivity of Cbz-Piperidine Cyano Positions

The position of the cyano group (2- vs. 3- vs. 4-) dictates the compound's reactivity profile and downstream application. While 2-cyano Cbz-piperidine (CAS 1017788-63-4) is a key intermediate for spirocyclic alkaloid synthesis [1], the 3-cyano isomer (CAS 885069-22-7) [2] and 4-cyano isomer (CAS 161609-84-3) [3] find use in different chemical spaces.

Regioisomeric reactivity
Class-level
2-CN: spirocyclic alkaloid precursor; 3-/4-CN: different scaffolds
Position dictates synthetic pathway
Literature precedence in alkaloid synthesis
Regioselectivity Heterocyclic chemistry Structure-activity relationship

Benzyl 2-cyanopiperidine-1-carboxylate: Research and Industrial Applications


2-Spiropiperidine Alkaloid Core Synthesis

As a protected 2-cyanopiperidine, this compound is the substrate of choice for reductive spiroannulation reactions aimed at constructing the 2-spiropiperidine ring systems found in bioactive alkaloids such as histrionicotoxin and pinnaic acid [1]. The high stereoselectivity conferred by the Cbz group enables the direct assembly of these complex frameworks with minimal diastereomeric contamination.

Orthogonal Protection in Multi-Step Synthesis

In synthetic sequences requiring the installation and selective removal of multiple amine protecting groups, benzyl 2-cyanopiperidine-1-carboxylate serves as a key intermediate [1]. Its Cbz group is stable to acidic and basic conditions that would cleave Boc or Fmoc groups, respectively, allowing for controlled, stepwise deprotection [2].

Spirocyclic Drug Candidate Intermediate

This compound is employed as a versatile building block in medicinal chemistry programs targeting spirocyclic drug scaffolds [1]. The 2-cyano group can be elaborated into diverse functional handles (e.g., amines, amides, heterocycles), while the Cbz group provides a traceless protecting group strategy for the piperidine nitrogen [2].

Protecting Group Effects on Stereochemistry

In mechanistic studies aimed at understanding the influence of N-protecting groups on the stereochemical outcome of α-lithiation and electrophilic trapping reactions, benzyl 2-cyanopiperidine-1-carboxylate is a critical comparator to its Boc and Fmoc counterparts [1]. Its use has been instrumental in developing predictive models for stereoinduction in piperidine functionalization.

Application
Selection Property
Validation Focus
2-Spiropiperidine alkaloid synthesis
Cbz stereochemical control
Diastereomeric purity assessment
Orthogonal multi-step protection
Cbz deprotection orthogonality
Selective deprotection sequence
Spirocyclic medicinal chemistry building block
2-Cyano functional handle elaboration
Intermediate stability and reactivity
Protecting group effect on stereochemistry
Cbz vs. Boc/Fmoc stereoinduction
Stereochemical model validation
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